Cas no 1329616-22-9 (N-Benzyl 6,7,8,9-Tetrahydro Carvedilol)

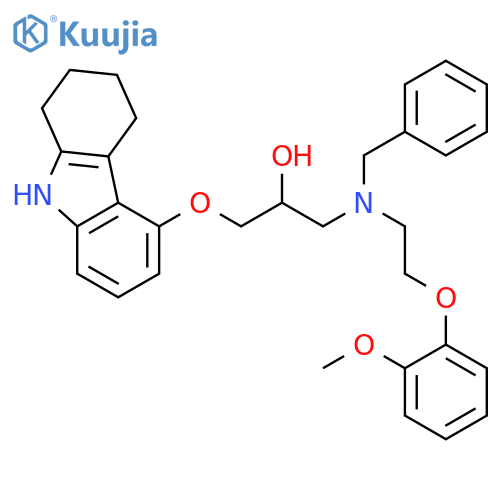

1329616-22-9 structure

商品名:N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol 化学的及び物理的性質

名前と識別子

-

- N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

- 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol

- 1329616-22-9

- 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol

- 1-[[2-(2-Methoxyphenoxy)ethyl]benzylamino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol;

- DTXSID90747139

-

- インチ: InChI=1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3

- InChIKey: OKDXKHYNAUXFOB-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=C(N4)CCCC5)O

計算された属性

- せいみつぶんしりょう: 500.26800

- どういたいしつりょう: 500.26750763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 37

- 回転可能化学結合数: 12

- 複雑さ: 659

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

- ゆうかいてん: 104-106°C

- ようかいど: Chloroform (Slgihtly), Ethyl Acetate (Slightly), Methanol (Slightly)

- PSA: 66.95000

- LogP: 5.37620

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | EDC61622-5 mg |

N-Benzyl 6,7,8,9-tetrahydro carvedilol |

1329616-22-9 | 5mg |

$311.85 | 2023-01-05 | ||

| Biosynth | EDC61622-50 mg |

N-Benzyl 6,7,8,9-tetrahydro carvedilol |

1329616-22-9 | 50mg |

$1,497.00 | 2023-01-05 | ||

| TRC | B299000-50mg |

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol |

1329616-22-9 | 50mg |

$ 1355.00 | 2023-04-18 | ||

| TRC | B299000-5mg |

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol |

1329616-22-9 | 5mg |

$ 173.00 | 2023-04-18 | ||

| Biosynth | EDC61622-100 mg |

N-Benzyl 6,7,8,9-tetrahydro carvedilol |

1329616-22-9 | 100MG |

$2,396.00 | 2023-01-05 | ||

| Biosynth | EDC61622-10 mg |

N-Benzyl 6,7,8,9-tetrahydro carvedilol |

1329616-22-9 | 10mg |

$499.00 | 2023-01-05 | ||

| Biosynth | EDC61622-25 mg |

N-Benzyl 6,7,8,9-tetrahydro carvedilol |

1329616-22-9 | 25mg |

$935.50 | 2023-01-05 |

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1329616-22-9 (N-Benzyl 6,7,8,9-Tetrahydro Carvedilol) 関連製品

- 1246820-73-4(6,7,8,9-Tetrahydro Carvedilol)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬